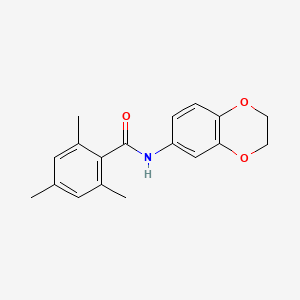

N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2,4,6-三甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

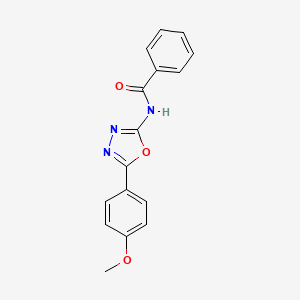

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that targets the glycogen synthase kinase-3β (GSK-3β) enzyme. GSK-3β is a serine/threonine protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. The inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.

科学研究应用

Antibacterial Agents

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide: and its derivatives have demonstrated potent antibacterial activity. Researchers have synthesized N-substituted sulfonamides from this compound, which exhibit promising effects against bacterial pathogens . These agents could potentially serve as novel antibiotics or contribute to combating antibiotic-resistant strains.

Enzyme Inhibitors

The same derivatives have also shown moderate inhibitory activity against lipoxygenase enzymes. Lipoxygenases play a crucial role in inflammation and lipid metabolism. By targeting these enzymes, compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide may have therapeutic implications in inflammatory diseases and cancer .

Medicinal Chemistry

Sulfonamides, including those derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide , are widely used in medicinal chemistry. They serve as inhibitors for various enzymes (e.g., proteases, carbonic anhydrase, and caspase) and find applications in antiviral, antibacterial, and antimigraine medications .

Organic Synthesis

Beyond their medicinal roles, sulfonamides are valuable building blocks in organic synthesis. Researchers utilize them to create dendrimers and as ligands for asymmetric catalysts. The sulfonamide group acts as a protected amine, facilitating reactions where such a group is required .

Carbonic Anhydrase Inhibition

Sulfonamides are known inhibitors of carbonic anhydrase, an enzyme implicated in physiological disorders like epilepsy and osteoporosis. By coordinating with the Zn^2+ cation of carbonic anhydrase, these compounds reduce HCO3^- output, affecting the enzyme’s activity .

Anticancer Properties

Certain sulfonamide derivatives, including those related to our compound, exhibit anticancer effects. They disrupt the cell cycle, particularly in the G1 phase, and act as histone deacetylase (HDAC) inhibitors, inhibiting tumor cell growth .

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-11-8-12(2)17(13(3)9-11)18(20)19-14-4-5-15-16(10-14)22-7-6-21-15/h4-5,8-10H,6-7H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVNKCYSZBFFAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC3=C(C=C2)OCCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(butan-2-yl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2629593.png)

![2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2629594.png)

![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2629595.png)

![tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2629596.png)

![methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate](/img/structure/B2629597.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2629599.png)

![N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2629603.png)

![4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide](/img/structure/B2629604.png)

![1-(3-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2629611.png)